molecular formula C15H18BNO3 B12354946 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4aH-quinolin-2-one

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4aH-quinolin-2-one

Cat. No.: B12354946
M. Wt: 271.12 g/mol
InChI Key: VKGRTYUHFYERGX-UHFFFAOYSA-N
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Description

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4aH-quinolin-2-one: is a complex organic compound that features a quinolinone core with a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4aH-quinolin-2-one typically involves the following steps:

    Formation of the Quinolinone Core: This can be achieved through a cyclization reaction involving an appropriate aniline derivative and a suitable carbonyl compound.

    Introduction of the Boronic Ester Group: The boronic ester group can be introduced via a Suzuki-Miyaura cross-coupling reaction. This involves the reaction of the quinolinone derivative with a boronic acid or ester in the presence of a palladium catalyst and a base.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester group, to form boronic acids.

    Reduction: Reduction reactions can target the quinolinone core, potentially converting it to a dihydroquinoline derivative.

    Substitution: The boronic ester group can participate in various substitution reactions, such as the Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly used in Suzuki-Miyaura reactions.

Major Products:

    Oxidation: Boronic acids.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinolinone derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The boronic ester group makes this compound useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis.

Biology:

    Fluorescent Probes: The compound can be used to develop fluorescent probes for detecting biomolecules due to its unique structural features.

Medicine:

    Drug Development: The quinolinone core is a common scaffold in medicinal chemistry, making this compound a potential candidate for developing new pharmaceuticals.

Industry:

    Materials Science: The compound can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4aH-quinolin-2-one largely depends on its application:

    Catalysis: In Suzuki-Miyaura reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product.

    Biological Applications: The compound can interact with specific biomolecules, altering their fluorescence properties, which can be used for detection and imaging purposes.

Comparison with Similar Compounds

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Uniqueness:

  • Structural Features: The presence of both a quinolinone core and a boronic ester group makes this compound unique compared to its analogs, which may only contain one of these functional groups.
  • Versatility: Its ability to participate in a wide range of chemical reactions, including oxidation, reduction, and substitution, enhances its utility in various scientific and industrial applications.

Properties

Molecular Formula

C15H18BNO3

Molecular Weight

271.12 g/mol

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4aH-quinolin-2-one

InChI

InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)11-6-5-7-12-10(11)8-9-13(18)17-12/h5-10H,1-4H3

InChI Key

VKGRTYUHFYERGX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC3=NC(=O)C=CC23

Origin of Product

United States

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